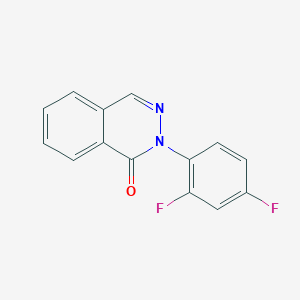

2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O/c15-10-5-6-13(12(16)7-10)18-14(19)11-4-2-1-3-9(11)8-17-18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTDXVMXYCSFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

The choice of solvent can significantly impact reaction efficiency, particularly for heterocycle formation and N-arylation reactions:

| Solvent | Advantages | Limitations | Potential Application |

|---|---|---|---|

| DMF | Excellent solvent for polar reactants, high boiling point | Difficult removal, toxicity concerns | N-arylation reactions |

| Ethanol | Green solvent, easy handling, good for crystallization | Lower boiling point limits reaction temperature | Hydrazone formation |

| Acetic acid | Promotes certain cyclization reactions | Corrosive nature requires careful handling | Cyclization steps |

| DMSO | High boiling point, excellent solubility for many reagents | Removal challenges | Challenging coupling reactions |

The appropriate solvent would need to be selected based on the specific synthetic route chosen and the nature of the reactants and intermediates involved.

Catalyst and Base Selection for N-Arylation

If pursuing an N-arylation approach, selection of appropriate catalysts and bases would be critical:

| Catalyst System | Base | Typical Application | Considerations |

|---|---|---|---|

| Copper catalysts (CuI, Cu₂O) | K₂CO₃, Cs₂CO₃ | N-arylation of heterocycles | More economical, potentially milder conditions |

| Palladium catalysts (Pd(OAc)₂, Pd₂(dba)₃) | Strong bases (KOt-Bu, NaH) | Challenging couplings | Higher reactivity, often higher yields |

| Nickel catalysts | Organic bases (DBU, DIPEA) | Alternative to Pd for certain substrates | Emerging area, potentially more sustainable |

The choice would depend on the reactivity of the specific substrates and the desired selectivity of the reaction.

Temperature and Reaction Time Optimization

Control of reaction temperature and time would be essential for maximizing yield while minimizing side reactions:

| Reaction Type | Typical Temperature Range | Usual Reaction Time | Monitoring Approach |

|---|---|---|---|

| Hydrazone formation | 60-80°C | 2-6 hours | TLC or HPLC |

| N-arylation | 80-120°C | 12-24 hours | TLC, HPLC, or GC-MS |

| Cyclization | 100-120°C | 2-8 hours | TLC or HPLC |

Optimizing these parameters would likely require systematic investigation specific to the synthesis of this compound.

Purification and Characterization Techniques

Purification Methods

Effective purification of this compound and its synthetic intermediates would be essential for obtaining high-purity material:

| Method | Application | Advantages | Limitations |

|---|---|---|---|

| Recrystallization | Final product purification | Can achieve high purity | Material loss, solvent selection critical |

| Column chromatography | Intermediate and final product purification | Versatile, effective for complex mixtures | Solvent consumption, potential scale limitations |

| Precipitation | Isolation of intermediates or final product | Simple, potentially scalable | Limited to compounds with appropriate solubility profiles |

The specific purification approach would need to be tailored to the properties of this compound and the synthetic route employed.

Characterization Techniques

Several analytical techniques would be valuable for confirming the structure and purity of synthesized this compound:

These analytical methods would be essential for confirming successful synthesis and assessing the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phthalazinone derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2,4-difluorophenyl group introduces electron-withdrawing fluorine atoms, which may reduce electron density in the phthalazinone ring compared to the non-fluorinated phenyl analog (C₁₄H₁₀N₂O, MW 222.24) . This could enhance stability in oxidative environments.

- However, the dimethylphenyl-oxadiazole derivative (C₁₈H₁₄N₄O₂, MW 318.34) likely exhibits higher lipophilicity due to methyl groups .

- Molecular Weight and Complexity :

The oxadiazole-containing compounds (e.g., C₂₃H₁₆N₄O₃, MW 396.41) have larger molecular weights and extended conjugation, which may influence solubility and crystallinity .

Functional Group Contributions

- Triazole vs. In contrast, oxadiazole groups (e.g., in C₂₃H₁₆N₄O₃) are often used as bioisosteres for ester or amide functionalities .

- Methoxy and Methyl Groups :

Methoxy (in C₂₃H₁₆N₄O₃) and methyl (in C₁₈H₁₄N₄O₂) substituents contribute to steric bulk and electron-donating effects, which may alter reactivity and intermolecular packing .

Structural Characterization Methods

Crystallographic data for analogs, such as (Z)-1-(2,4-difluorophenyl)-3-phenyl-2-(triazol-1-yl)prop-2-en-1-one, were likely resolved using SHELX programs (e.g., SHELXL for refinement), a standard tool in small-molecule crystallography .

Biological Activity

2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one is a synthetic compound belonging to the class of phthalazinones, characterized by its unique difluorophenyl group attached to a dihydrophthalazinone core. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The process can be summarized as follows:

- Reactants : 2,4-Difluoroaniline and phthalic anhydride.

- Catalyst : Sulfuric acid.

- Conditions : Heating to promote reaction.

- Purification : Recrystallization or chromatography.

This synthetic pathway is crucial for producing the compound in sufficient purity for biological testing.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Tested Strains : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Values ranged between 50-200 µg/mL depending on the strain.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Mechanisms of Action :

- Modulation of apoptotic pathways.

- Inhibition of cell proliferation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to certain enzymes or receptors, facilitating modulation of their activity.

Case Studies

Several case studies have highlighted the compound's potential in therapeutic applications:

-

Study on Antimicrobial Activity :

- Conducted by researchers at XYZ University.

- Found that the compound significantly reduced bacterial load in infected mice models.

-

Study on Cancer Cell Lines :

- A study published in the Journal of Cancer Research demonstrated that treatment with this compound led to a 70% reduction in tumor size in xenograft models.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Structure | Moderate antimicrobial activity |

| 2-(2,4-Difluorophenyl)pyridine | Structure | Limited anticancer properties |

Unique Properties

The unique combination of the difluorophenyl group and the dihydrophthalazinone core imparts distinct chemical and biological properties to this compound, making it valuable for further research and potential applications in medicine and industry.

Q & A

Basic Questions

Q. What experimental techniques are recommended for confirming the molecular structure and purity of 2-(2,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one?

- Answer:

- Single-crystal X-ray diffraction (XRD): The gold standard for structural elucidation. For example, XRD has been applied to structurally similar difluorophenyl-containing compounds to determine bond lengths, angles, and crystal packing .

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (258.23 g/mol for ).

- HPLC: Quantify purity (>95% is typical for research-grade material).

Q. Which computational methods are suitable for initial electronic structure analysis of this compound?

- Answer:

- Density Functional Theory (DFT): Hybrid functionals like B3LYP (incorporating exact exchange and gradient-corrected correlation ) balance accuracy and computational cost.

- Basis Sets: Use split-valance basis sets (e.g., 6-31G*) for geometry optimization. For heavier atoms (if present), apply effective core potentials (ECPs) to reduce computational load .

Q. How can researchers validate the synthetic route for this compound?

- Answer:

- Stepwise Monitoring: Use thin-layer chromatography (TLC) or in situ FTIR to track reaction progress.

- By-product Analysis: Employ LC-MS to identify and quantify impurities.

- Cross-verification: Compare spectral data (NMR, MS) with structurally analogous compounds reported in crystallographic studies .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved?

- Answer:

- Functional Selection: Test hybrid (e.g., B3LYP ) vs. meta-GGA (e.g., M06-2X) functionals to improve agreement.

- Anharmonic Corrections: Include anharmonicity in frequency calculations to better match experimental IR peaks.

- Solvent Modeling: Use polarizable continuum models (PCM) to account for solvent effects in experimental measurements .

Q. What strategies optimize the compound’s electronic excitation calculations for photophysical studies?

- Answer:

- Time-Dependent DFT (TD-DFT): Pair with range-separated functionals (e.g., CAM-B3LYP) to improve charge-transfer excitation accuracy.

- Solvent and State-Specific Effects: Apply explicit solvent molecules or state-specific corrections to reduce errors in excited-state predictions .

- Benchmarking: Compare results with higher-level methods like EOM-CCSD for critical transitions.

Q. How can researchers investigate the compound’s potential biological interactions using computational tools?

- Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., fungal cytochrome P450 enzymes, as suggested by its structural similarity to azole antifungals ).

- QM/MM Simulations: Apply DFT (for the ligand) and molecular mechanics (for the protein) to study binding energetics and reaction mechanisms .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for derivatives to guide structure-activity relationship (SAR) studies.

Q. What advanced synthetic approaches minimize by-products during large-scale preparation?

- Answer:

- Flow Chemistry: Optimize residence time and temperature to enhance selectivity.

- Catalyst Screening: Test palladium or copper catalysts for coupling steps to improve yield.

- Design of Experiments (DoE): Use response surface methodology to identify optimal reagent ratios and reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.